2-[(3,4-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide
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Overview
Description
2-[(3,4-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide: is a chemical compound with the following properties:
Molecular Formula: C12H17N3O2S
Molecular Weight: 267.35 g/mol
ChemSpider ID: 3781039
This compound belongs to the class of hydrazine derivatives and contains both an acetyl group and a thioamide functional group. Its structure consists of a phenyl ring with two methyl groups (3,4-dimethylphenoxy) attached to an acetyl group, which is further linked to an N-methylhydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-[(3,4-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide involves several steps. While specific literature references are scarce, here’s a general outline:
Acetylation of Phenol:
Thioamide Formation:
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents:
Major Products: The major products formed during reactions with 2-[(3,4-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While information on similar compounds is scarce, we can compare it to related structures such as 2,4-dimethylphenoxy)acetyl)amino)acetic acid and 4-(2-((3,4-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate .
Remember that this compound’s uniqueness lies in its combination of acetyl, phenyl, and hydrazinecarbothioamide moieties. Further research may reveal additional compounds with similar features.
Properties
Molecular Formula |
C12H17N3O2S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-[[2-(3,4-dimethylphenoxy)acetyl]amino]-3-methylthiourea |
InChI |
InChI=1S/C12H17N3O2S/c1-8-4-5-10(6-9(8)2)17-7-11(16)14-15-12(18)13-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,18) |
InChI Key |
PHZKFANHFSSLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NNC(=S)NC)C |
Origin of Product |
United States |
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